

In-Depth Technical Guide to DDO-3055: A Novel PHD2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-3055 is a potent and orally active small molecule inhibitor of Prolyl Hydroxylase Domain 2 (PHD2). By inhibiting PHD2, **DDO-3055** stabilizes Hypoxia-Inducible Factor alpha (HIF-α), a key transcription factor that orchestrates the cellular response to low oxygen conditions. This stabilization leads to the upregulation of erythropoietin (EPO), making **DDO-3055** a promising therapeutic candidate for the treatment of anemia, particularly in the context of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for **DDO-3055**, along with detailed experimental protocols relevant to its evaluation.

Chemical Structure and Properties

DDO-3055, with the IUPAC name 2-[[5-[3-(4-chlorophenoxy)prop-1-ynyl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid, is a novel chemical entity identified as a potent PHD2 inhibitor.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	2-[[5-[3-(4- chlorophenoxy)prop-1-ynyl]-3- hydroxypyridine-2- carbonyl]amino]acetic acid	[1]
Molecular Formula	C17H13CIN2O5	[1]
Molecular Weight	360.75 g/mol	
CAS Number	1842340-93-5	_
Appearance	Powder	
SMILES	CIC1=CC=C(OCC#CC2=CC(O)=C(C(NCC(O)=O)=O)N=C2)C =C1	[1]

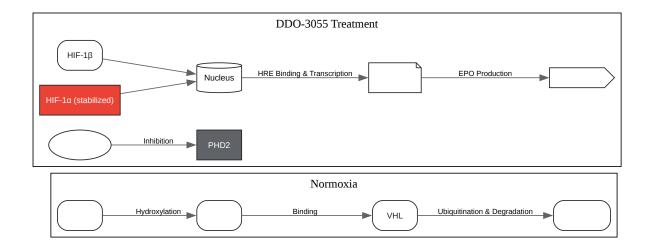
Mechanism of Action and Signaling Pathway

DDO-3055 exerts its biological effects by inhibiting the enzymatic activity of PHD2. Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate specific proline residues on HIF- α subunits. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF- α for proteasomal degradation.

By inhibiting PHD2, **DDO-3055** prevents the hydroxylation of HIF- α . This leads to the stabilization and accumulation of HIF- α , even in the presence of normal oxygen levels. The stabilized HIF- α then translocates to the nucleus, where it dimerizes with HIF- β (also known as ARNT). This HIF- α /HIF- β heterodimer binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. A key target gene is erythropoietin (EPO), a hormone primarily produced by the kidneys that stimulates the production of red blood cells in the bone marrow.

The signaling pathway initiated by **DDO-3055** is depicted in the following diagram:





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DDO-3055 Mechanism of Action

Preclinical Data

While comprehensive preclinical data for **DDO-3055** is emerging, initial studies have demonstrated its potential as a potent and effective agent for stimulating erythropoiesis.

In Vitro Activity

Assay	Parameter	Result
PHD2 Inhibition	IC50	Data not publicly available
Cell-based HIF-1α Stabilization	Cell Line	Data not publicly available
EC50	Data not publicly available	
EPO mRNA Upregulation	Cell Line	Data not publicly available
Fold Increase	Data not publicly available	



In Vivo Activity

Animal Model	Dosing Regimen	Key Findings
Rodent model of renal anemia	Data not publicly available	Increased plasma EPO levels, stimulation of reticulocyte production, and amelioration of anemia.

Experimental Protocols

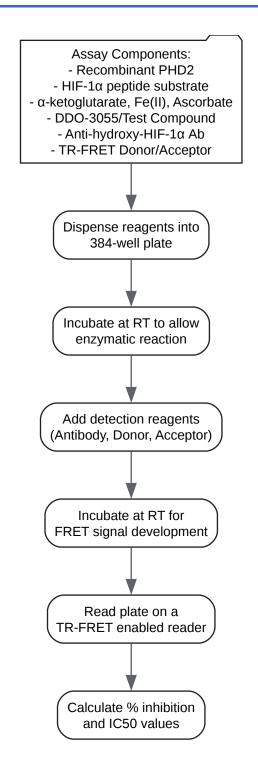
The following are representative protocols for key assays used in the evaluation of PHD2 inhibitors like **DDO-3055**. These are generalized methods and may require optimization for specific experimental conditions.

In Vitro PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit the PHD2-catalyzed hydroxylation of a HIF-1 α peptide substrate.

Workflow Diagram:





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TR-FRET Assay Workflow

Methodology:



- Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM Ascorbate, 100 μM (NH₄)₂Fe(SO₄)₂·6H₂O). Prepare serial dilutions of **DDO-3055**.
- Enzyme Reaction: In a 384-well plate, add recombinant human PHD2 enzyme, a biotinylated HIF-1 α peptide substrate, and α -ketoglutarate.
- Compound Addition: Add **DDO-3055** or vehicle control to the wells.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Detection: Stop the reaction and add detection reagents, including a Europium-labeled antihydroxy-HIF-1 α antibody and a Streptavidin-conjugated acceptor fluorophore.
- Signal Measurement: After another incubation period, read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths.
- Data Analysis: The ratio of the acceptor to donor fluorescence is used to determine the
 extent of substrate hydroxylation. Calculate the percent inhibition for each concentration of
 DDO-3055 and determine the IC50 value by fitting the data to a four-parameter logistic
 equation.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of **DDO-3055** to stabilize HIF-1 α protein levels in cultured cells.

Methodology:

- Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293) in culture plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of DDO-3055 or a vehicle control for a specified time (e.g., 4-6 hours). A positive control, such as cobalt chloride (CoCl₂) or deferoxamine (DFO), should be included.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with a primary antibody specific for HIF-1 α . A loading control antibody (e.g., β -actin or GAPDH) should also be used.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Densitometry can be used to quantify the relative levels of HIF-1α protein, normalized to the loading control.

In Vivo Erythropoietin (EPO) Induction Study in Rodents

This study evaluates the effect of **DDO-3055** on plasma EPO levels in an animal model.

Methodology:

- Animal Model: Use a relevant rodent model, such as healthy mice or a rat model of renal anemia (e.g., 5/6 nephrectomy model).
- Dosing: Administer DDO-3055 orally at various dose levels. Include a vehicle control group.
- Blood Sampling: Collect blood samples from the animals at specified time points after dosing (e.g., 0, 2, 4, 8, 24 hours).



- Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
- EPO Measurement: Quantify the concentration of EPO in the plasma samples using a commercially available ELISA kit specific for rodent EPO, following the manufacturer's instructions.
- Data Analysis: Plot the plasma EPO concentration versus time for each dose group.
 Pharmacokinetic and pharmacodynamic modeling can be applied to analyze the data.

Conclusion

DDO-3055 is a promising novel PHD2 inhibitor with the potential to be an effective oral therapy for anemia associated with chronic kidney disease. Its mechanism of action, centered on the stabilization of HIF-α and subsequent induction of endogenous erythropoietin, offers a physiological approach to stimulating red blood cell production. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of **DDO-3055**.

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References

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